N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide
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Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, forming a fused bicyclic structure. This compound is of significant interest due to its potential pharmacological activities and its role in medicinal chemistry. The presence of multiple reactive sites in its structure allows for a wide range of modifications, making it a versatile scaffold for drug development.
Mechanism of Action
Target of Action
Compounds with a similar thiazolo[4,5-b]pyridine structure have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Thiazolo[4,5-b]pyridines, in general, have been reported to possess a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, antiinflammatory, antifungal, and antitumor activities . This suggests that these compounds may affect a variety of biochemical pathways related to these biological activities.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the introduction of the ethoxybenzamide moiety. One common method starts with the cyclization of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions. For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzamide moiety.
Scientific Research Applications
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Comparison with Similar Compounds
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide can be compared with other similar compounds, such as:
Thiazolo[5,4-b]pyridine derivatives: These compounds also contain a fused thiazole-pyridine core but differ in their substitution patterns and biological activities.
Thiazole derivatives: Compounds like thiamine (vitamin B1) and penicillin, which contain a thiazole ring, exhibit a wide range of biological properties.
Pyridine derivatives: Pyridine-based compounds are widely used in medicinal chemistry due to their diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of thiazole and pyridine rings, along with the ethoxybenzamide moiety, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-4-22-13-8-6-5-7-12(13)16(21)20-17-19-15-14(23-17)10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRICYNWGHONCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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